molecular formula C28H37F3O4 B1644339 [2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate CAS No. 352525-07-6

[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate

Cat. No.: B1644339
CAS No.: 352525-07-6
M. Wt: 494.6 g/mol
InChI Key: SUYMAHKATXKUBJ-KTKRTIGZSA-N
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Description

Fluorescent lipase substrate. Releases highly fluorescent 4-trifluoromethylumbelliferone upon hydrolysis. 4-trifluoromethylumbelliferone is insensitive to pH making it suitable for use in food analysis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : A variety of compounds with structural similarities to [2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate have been synthesized and characterized through various methods. For instance, compounds with azido fatty acid ester derivatives from conjugated C(18) enynoate have been developed, showcasing a range of chemical reactions and characterizations including NMR spectroscopic and mass spectral analyses (Lie Ken Jie & Alam, 2001). Additionally, the synthesis of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound with a similar chromen structure, was achieved and its structure was determined using X-ray crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012).

  • Catalytic and Organic Reactions : The use of similar compounds in catalytic and organic reactions is evident. For example, the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, an important precursor for DNA-dependent protein kinase inhibitors, demonstrates the role of these compounds in intricate organic syntheses. This includes the use of allyl protecting groups in the synthesis process (Rodriguez Aristegui et al., 2006).

Biological Activities and Applications

  • Antimicrobial Activities : The antimicrobial activities of derivatives of 7-hydroxy-2-oxo-2H-chromen-4-yl-acetic acid hydrazide, which share structural features with this compound, have been studied, indicating the potential of these compounds in medical applications (Čačić et al., 2006).

  • Synthesis of Metal Complexes : The synthesis and structural characterization of metal complexes from 3-formyl chromone Schiff bases further highlight the versatility of these compounds in forming complex structures with potential applications in various fields, including biological studies (Kavitha & Laxma Reddy, 2014).

Industrial and Chemical Applications

  • Dielectric Properties : Research on polymers functionalized with coumarone and diethanolamine, related to the chromen structure, delves into their dielectric properties. This indicates potential applications in industrial and material sciences (Bezgin, Ayaz, & Demirelli, 2015).

  • Phase Equilibria Studies : The study of phase equilibria of glycerol esters in various environments, such as carbon dioxide and sulfur hexafluoride, showcases the importance of these compounds in understanding complex physical processes relevant to industrial applications (Perko, Knez, & Škerget, 2012).

Safety and Hazards

The safety and hazards associated with “[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate” are not documented in the literature. It’s important to handle all chemical compounds with care and follow safety protocols .

Future Directions

The future directions for research on “[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds may have potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of the compound 4-(Trifluoromethyl)umbelliferyl oleate, also known as [2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate, is lipase .

Mode of Action

4-(Trifluoromethyl)umbelliferyl oleate interacts with lipase through a process of hydrolysis . Upon hydrolysis, it releases a highly fluorescent compound called 4-trifluoromethylumbelliferone . This interaction results in a change in the fluorescence intensity, which can be measured and used to quantify the activity of lipase .

Biochemical Pathways

The action of 4-(Trifluoromethyl)umbelliferyl oleate affects the lipid metabolism pathway. By acting as a substrate for lipase, it participates in the breakdown of lipids. The downstream effects include the release of fatty acids and glycerol, which are further metabolized for energy production or other cellular processes .

Pharmacokinetics

Its metabolism likely involves hydrolysis by lipase, and excretion pathways would depend on the resulting metabolites .

Result of Action

The molecular effect of 4-(Trifluoromethyl)umbelliferyl oleate’s action is the release of 4-trifluoromethylumbelliferone, a highly fluorescent compound . On a cellular level, this can lead to changes in cellular fluorescence, which can be used as a measure of lipase activity .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-(Trifluoromethyl)umbelliferyl oleate. For instance, the compound is reported to be insensitive to pH, making it suitable for use in various environments, including food analysis .

Properties

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37F3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)34-22-18-19-23-24(28(29,30)31)21-27(33)35-25(23)20-22/h9-10,18-21H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYMAHKATXKUBJ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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